molecular formula C36H68N2O12 B12348562 N',N'-Di(desmethyl) Azithromycin

N',N'-Di(desmethyl) Azithromycin

Cat. No.: B12348562
M. Wt: 720.9 g/mol
InChI Key: PCDDIDGPAIGEHC-UHFFFAOYSA-N
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Description

N’,N’-Di(desmethyl) Azithromycin is a metabolite of Azithromycin, a widely used macrolide antibiotic. This compound has the molecular formula C36H68N2O12 and a molecular weight of 720.93 g/mol . It is structurally related to Azithromycin, which is known for its broad-spectrum antibacterial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N’,N’-Di(desmethyl) Azithromycin involves the demethylation of Azithromycin. One method involves dissolving desmethyl-azithromycin in acetone, adding activated carbon, formaldehyde, and formic acid, followed by refluxing the solution. Sodium hydroxide is then added to induce precipitation of the desired compound .

Industrial Production Methods

Industrial production methods for N’,N’-Di(desmethyl) Azithromycin are similar to those used for Azithromycin, involving large-scale crystallization and purification processes. The gradual crystallization from acetone with minimal water addition is a common technique .

Chemical Reactions Analysis

Types of Reactions

N’,N’-Di(desmethyl) Azithromycin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully demethylated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’-Di(desmethyl) Azithromycin is unique due to its specific demethylation pattern, which affects its binding affinity and activity. This compound’s ability to inhibit autophagy in cancer cells sets it apart from other similar macrolides .

Properties

Molecular Formula

C36H68N2O12

Molecular Weight

720.9 g/mol

IUPAC Name

11-(4-amino-3-hydroxy-6-methyloxan-2-yl)oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3

InChI Key

PCDDIDGPAIGEHC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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